4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-
Description
4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo- (CAS: 228566-78-7), also known as ethyl 2-(2-mercaptothiazol-4-yl)acetate, is a sulfur-containing heterocyclic compound with the molecular formula C₇H₉NO₂S₂ and an average molecular weight of 203.274 g/mol . Its structure features a thiazole ring fused with a dihydrothioxo group and an ethyl ester moiety. This compound is notable for its role as a precursor in synthesizing bioactive molecules, particularly those targeting antimicrobial, anticonvulsant, and anticancer activities .
Key physicochemical properties include:
The ethyl ester derivative enhances lipophilicity, improving membrane permeability in pharmacological applications .
Properties
IUPAC Name |
2-(2-sulfanylidene-3H-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S2/c7-4(8)1-3-2-10-5(9)6-3/h2H,1H2,(H,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKONPNAILGGMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)S1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067971 | |
| Record name | 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36365-79-4 | |
| Record name | 2,3-Dihydro-2-thioxo-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36365-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036365794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-thioxo-4-thiazolin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo- is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Biological Activities
The compound exhibits several notable biological activities:
The biological effects of 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo- can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit pro-inflammatory enzymes, contributing to its anti-inflammatory properties. This mechanism is crucial in the treatment of inflammatory diseases.
- Receptor Modulation : It interacts with specific receptors, potentially leading to various therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.
Case Study 1: Anti-inflammatory Mechanism
A study published in MDPI investigated the anti-inflammatory effects of thiazole derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in treated cells compared to controls, suggesting potential for therapeutic development against inflammatory conditions.
Case Study 2: Antimicrobial Properties
Research has demonstrated that 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo- exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. For example, it was effective against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .
Case Study 3: Antitumor Activity
In vitro studies have shown that this compound exhibits significant cytotoxic effects against different cancer cell lines. For instance, it has been tested against human colon cancer cell lines with promising results indicating potential as an anticancer agent .
Cardiovascular Activity
Recent research focused on the cardiovascular activity of synthetic derivatives of thiazole acetic acid using isolated rat hearts. The study revealed that certain derivatives significantly reduced heart rate and increased developed tension when tested with adrenergic agents like adrenaline and acetylcholine. Specifically, the derivative SMVA-60 showed a significant reduction in heart rate at a concentration of 10 µM .
Scientific Research Applications
Anticancer Activity
4-Thiazoleacetic acid derivatives have shown promising anticancer properties. A study highlighted the synthesis of thiazole-pyridine hybrids that demonstrated significant cytotoxic effects against various cancer cell lines, including PC3 (prostate), MCF-7 (breast), and HepG2 (liver) cells. One thiazole-pyridine hybrid exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | |
| Thiazole-Pyridine Hybrid | HepG2 | Not specified |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Derivatives of 4-thiazoleacetic acid have shown effectiveness against various bacterial strains, with some exhibiting potency comparable to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups on the thiazole ring was found to enhance antimicrobial activity .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Thiazole Derivative | Staphylococcus aureus | 10 μg/mL | |
| Thiazole Derivative | Escherichia coli | 15 μg/mL |
Pesticidal Activity
Research indicates that thiazole derivatives, including 4-thiazoleacetic acid, exhibit pesticidal properties. These compounds have been tested for their ability to inhibit plant pathogens and pests, contributing to sustainable agricultural practices. For instance, certain thiazole derivatives demonstrated effective fungicidal activity against Fusarium species, which are known to cause significant crop losses .
Polymer Chemistry
4-Thiazoleacetic acid has potential applications in polymer chemistry as a building block for synthesizing novel materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Recent studies have focused on creating thiazole-containing polymers that exhibit improved conductivity and thermal properties suitable for electronic applications .
Case Study 1: Anticancer Screening
In a systematic evaluation of various thiazole derivatives for anticancer activity, a series of compounds were synthesized and screened against multiple cancer cell lines. The results indicated that modifications on the thiazole ring significantly influenced cytotoxicity profiles, with specific substitutions leading to enhanced activity against resistant cancer strains .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of thiazole derivatives against clinical isolates of bacteria. The findings revealed that certain derivatives not only inhibited bacterial growth but also displayed synergy when combined with conventional antibiotics, suggesting their potential use as adjuvants in antibiotic therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Thiazole derivatives with dihydrothioxo groups and acetic acid/ester substituents exhibit diverse biological activities. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Solubility : Ethyl ester derivatives (e.g., CAS: 228566-78-7) are more lipid-soluble (logP ~2.1) than carboxylic acid analogues (logP ~1.3), impacting bioavailability .
- Thermal Stability: Thioxo-containing compounds decompose at higher temperatures (180–332°C) compared to non-sulfur analogues, due to strong S–S and C–S bonds .
Q & A
Q. What are the standard methods for synthesizing 4-Thiazoleacetic acid, 2,3-dihydro-2-thioxo-?
The synthesis typically involves multi-step organic reactions, such as condensation of α-halogen carbonyl compounds with thioamides. For example, reacting bromoacetyl derivatives with thiourea in ethanol under reflux conditions, followed by purification via recrystallization (e.g., ethanol/water mixtures). Thin-layer chromatography (TLC) is critical for monitoring reaction progress and ensuring intermediate purity .
Q. How is the compound characterized structurally and analytically?
Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., thioxo stretching at ~1200 cm⁻¹).
- NMR (¹H and ¹³C) elucidates proton environments and carbon frameworks.
- Single-crystal X-ray diffraction provides definitive bond lengths and angles, as demonstrated for related thiazole derivatives .
- Elemental analysis ensures purity (>97%) .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol/water mixtures (1:2 v/v) are commonly used for recrystallization, achieving yields >65% with minimal impurities. Temperature control (reflux at 80–100°C) and slow cooling enhance crystal formation .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate condensation steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Reaction monitoring : Employ HPLC-MS to track byproduct formation and adjust stoichiometry dynamically . Note: Proprietary protocols (e.g., unpublished reagent ratios) may require reverse-engineering via systematic DoE (Design of Experiments) .
Q. What strategies address contradictions in reported biological activities?
Discrepancies in antimicrobial or anticancer data may arise from:
- Assay variability : Standardize bioassays (e.g., MIC testing against S. aureus ATCC 25923).
- Structural analogs : Compare activity of derivatives (e.g., 2,4-dimethoxyphenyl vs. 3,4,5-trimethoxyphenyl substituents) to identify pharmacophores .
- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives .
Q. How can computational modeling guide SAR studies?
- Docking simulations : Map interactions with target proteins (e.g., E. coli DNA gyrase) to predict binding affinity.
- QSAR models : Use descriptors like logP and polar surface area to correlate substituent effects with activity .
- MD simulations : Evaluate conformational stability of thiazole-acetic acid hybrids in aqueous environments .
Q. What analytical challenges arise in quantifying degradation products?
- HPLC challenges : Optimize mobile phases (e.g., acetonitrile/0.1% TFA) to separate thioxo-containing degradation products.
- Mass detection : Use high-resolution MS (HRMS) to distinguish isomers (e.g., sulfoxide vs. sulfone byproducts) .
- Stability studies : Conduct accelerated degradation under UV light or acidic conditions to identify labile sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
